Cas no 2639419-39-7 (tert-butyl 2-{6,9-dioxa-2-azaspiro4.5decan-7-yl}acetate)

tert-butyl 2-{6,9-dioxa-2-azaspiro4.5decan-7-yl}acetate structure
2639419-39-7 structure
商品名:tert-butyl 2-{6,9-dioxa-2-azaspiro4.5decan-7-yl}acetate
CAS番号:2639419-39-7
MF:C13H23NO4
メガワット:257.3260242939
CID:5642227
PubChem ID:165896391

tert-butyl 2-{6,9-dioxa-2-azaspiro4.5decan-7-yl}acetate 化学的及び物理的性質

名前と識別子

    • 2639419-39-7
    • EN300-27783690
    • tert-butyl 2-{6,9-dioxa-2-azaspiro[4.5]decan-7-yl}acetate
    • tert-butyl 2-{6,9-dioxa-2-azaspiro4.5decan-7-yl}acetate
    • インチ: 1S/C13H23NO4/c1-12(2,3)18-11(15)6-10-7-16-9-13(17-10)4-5-14-8-13/h10,14H,4-9H2,1-3H3
    • InChIKey: BXPHSUQDFUYUND-UHFFFAOYSA-N
    • ほほえんだ: O1C(CC(=O)OC(C)(C)C)COCC21CNCC2

計算された属性

  • せいみつぶんしりょう: 257.16270821g/mol
  • どういたいしつりょう: 257.16270821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 313
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.2

tert-butyl 2-{6,9-dioxa-2-azaspiro4.5decan-7-yl}acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27783690-5g
tert-butyl 2-{6,9-dioxa-2-azaspiro[4.5]decan-7-yl}acetate
2639419-39-7
5g
$4722.0 2023-09-09
Enamine
EN300-27783690-0.25g
tert-butyl 2-{6,9-dioxa-2-azaspiro[4.5]decan-7-yl}acetate
2639419-39-7 95.0%
0.25g
$1498.0 2025-03-19
Enamine
EN300-27783690-5.0g
tert-butyl 2-{6,9-dioxa-2-azaspiro[4.5]decan-7-yl}acetate
2639419-39-7 95.0%
5.0g
$4722.0 2025-03-19
Enamine
EN300-27783690-0.05g
tert-butyl 2-{6,9-dioxa-2-azaspiro[4.5]decan-7-yl}acetate
2639419-39-7 95.0%
0.05g
$1368.0 2025-03-19
Enamine
EN300-27783690-0.1g
tert-butyl 2-{6,9-dioxa-2-azaspiro[4.5]decan-7-yl}acetate
2639419-39-7 95.0%
0.1g
$1433.0 2025-03-19
Enamine
EN300-27783690-2.5g
tert-butyl 2-{6,9-dioxa-2-azaspiro[4.5]decan-7-yl}acetate
2639419-39-7 95.0%
2.5g
$3191.0 2025-03-19
Enamine
EN300-27783690-1g
tert-butyl 2-{6,9-dioxa-2-azaspiro[4.5]decan-7-yl}acetate
2639419-39-7
1g
$1629.0 2023-09-09
Enamine
EN300-27783690-10g
tert-butyl 2-{6,9-dioxa-2-azaspiro[4.5]decan-7-yl}acetate
2639419-39-7
10g
$7004.0 2023-09-09
Enamine
EN300-27783690-0.5g
tert-butyl 2-{6,9-dioxa-2-azaspiro[4.5]decan-7-yl}acetate
2639419-39-7 95.0%
0.5g
$1563.0 2025-03-19
Enamine
EN300-27783690-1.0g
tert-butyl 2-{6,9-dioxa-2-azaspiro[4.5]decan-7-yl}acetate
2639419-39-7 95.0%
1.0g
$1629.0 2025-03-19

tert-butyl 2-{6,9-dioxa-2-azaspiro4.5decan-7-yl}acetate 関連文献

tert-butyl 2-{6,9-dioxa-2-azaspiro4.5decan-7-yl}acetateに関する追加情報

Recent Advances in the Study of tert-Butyl 2-{6,9-Dioxa-2-Azaspiro[4.5]Decan-7-Yl}Acetate (CAS: 2639419-39-7)

In recent years, the compound tert-butyl 2-{6,9-dioxa-2-azaspiro[4.5]decan-7-yl}acetate (CAS: 2639419-39-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, including drug discovery and development. The following research brief synthesizes the latest findings related to this compound, highlighting its synthesis, biological activity, and potential applications.

The synthesis of tert-butyl 2-{6,9-dioxa-2-azaspiro[4.5]decan-7-yl}acetate has been optimized in recent studies, with a focus on improving yield and purity. Researchers have employed advanced catalytic methods and green chemistry principles to streamline the production process. Notably, the use of palladium-catalyzed cross-coupling reactions has been reported to enhance the efficiency of key synthetic steps, making the compound more accessible for further pharmacological evaluation.

From a biological perspective, preliminary studies have demonstrated that this compound exhibits notable activity as a modulator of specific enzymatic pathways. In particular, it has been investigated for its potential to inhibit proteases involved in inflammatory and neurodegenerative diseases. Recent in vitro assays have shown that tert-butyl 2-{6,9-dioxa-2-azaspiro[4.5]decan-7-yl}acetate can selectively target certain cysteine proteases, suggesting its utility in developing novel therapeutics for conditions such as Alzheimer's disease and rheumatoid arthritis.

Further investigations into the pharmacokinetic properties of this compound have revealed favorable absorption and distribution profiles. Animal studies indicate that it possesses good bioavailability and can cross the blood-brain barrier, a critical factor for its potential use in treating central nervous system disorders. However, challenges remain in optimizing its metabolic stability and minimizing off-target effects, which are currently areas of active research.

In addition to its therapeutic potential, tert-butyl 2-{6,9-dioxa-2-azaspiro[4.5]decan-7-yl}acetate has also been explored as a versatile building block in medicinal chemistry. Its spirocyclic core structure offers opportunities for the design of novel drug candidates with improved selectivity and reduced toxicity. Recent computational studies have utilized molecular docking and dynamics simulations to predict its interactions with various biological targets, providing valuable insights for future drug design efforts.

Looking ahead, ongoing research aims to further elucidate the mechanistic details of this compound's biological activity and to explore its potential in combination therapies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation into clinical applications. As the understanding of its properties deepens, tert-butyl 2-{6,9-dioxa-2-azaspiro[4.5]decan-7-yl}acetate may emerge as a key player in the development of next-generation therapeutics for complex diseases.

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